molecular formula C18H18ClN3O3S B2701884 N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide CAS No. 879135-44-1

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide

Cat. No. B2701884
CAS RN: 879135-44-1
M. Wt: 391.87
InChI Key: KKQMUDNAINHQAS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Molecular Docking Study

A derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized and exhibited marked inhibition against various cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45). Its crystal structure was determined, and molecular docking studies suggested its potential as a cancer therapy agent (Huang et al., 2020).

Novel Synthetic Strategy

A new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, a related compound, was described. This method involved a ring-closure reaction that simplifies the synthesis process, potentially making the production of related compounds more efficient and safer (Cai Dejiao, 2011).

Anticancer Drug Design and Molecular Docking

Another derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and confirmed for its anticancer activity through in silico modeling, targeting the VEGFr receptor. Its crystal structure supports the potential for further drug development (Sharma et al., 2018).

Antimicrobial Agents

Pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, were synthesized as antimicrobial agents. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-2-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-9-7-12-3-5-13(19)6-4-12/h3-6,8,10H,2,7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMUDNAINHQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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